An In-depth Technical Guide to Boc-Ala-Ala-Pro-Ala-pNA: A Chromogenic Substrate for Neutrophil Elastase
An In-depth Technical Guide to Boc-Ala-Ala-Pro-Ala-pNA: A Chromogenic Substrate for Neutrophil Elastase
This guide provides a comprehensive technical overview of Nα-t-Boc-L-alanyl-L-alanyl-L-prolyl-L-alanine p-nitroanilide (Boc-Ala-Ala-Pro-Ala-pNA), a specialized chromogenic substrate designed for the sensitive and specific measurement of human neutrophil elastase (HNE) activity. Tailored for researchers, scientists, and drug development professionals, this document delves into the core mechanism of action, provides a field-proven experimental protocol, and explains the rationale behind its application in enzymology and high-throughput screening.
Introduction: The Significance of Boc-Ala-Ala-Pro-Ala-pNA in Protease Research
Boc-Ala-Ala-Pro-Ala-pNA is a synthetic tetrapeptide covalently linked to a p-nitroaniline (pNA) reporter group.[1] Its design is predicated on the known substrate specificity of human neutrophil elastase, a potent serine protease stored in the azurophil granules of neutrophils.[2] HNE plays a critical role in host defense by degrading proteins of invading pathogens. However, its dysregulation and excessive activity in the extracellular space are implicated in the pathology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), cystic fibrosis, and rheumatoid arthritis, making it a significant target for therapeutic intervention.[3]
The utility of Boc-Ala-Ala-Pro-Ala-pNA lies in its ability to act as a reliable tool for quantifying HNE activity.[1] The enzymatic cleavage of the substrate liberates the chromogenic pNA molecule, which can be easily detected and quantified spectrophotometrically. This direct relationship between enzyme activity and color development forms the basis of a simple, continuous, and robust assay suitable for enzyme kinetics, inhibitor screening, and diagnostic applications.[1]
Core Properties and Specifications
A thorough understanding of the substrate's chemical and physical properties is fundamental to its effective application.
| Property | Value | Source |
| Chemical Name | Nα-t-Boc-L-alanyl-L-alanyl-L-prolyl-L-alanine p-nitroanilide | - |
| Synonyms | Boc-AAPA-pNA, Elastase Substrate II | [4] |
| CAS Number | 121570-42-1 | [5] |
| Molecular Formula | C₂₅H₃₆N₆O₈ | [4] |
| Molecular Weight | 548.59 g/mol | [4] |
| Solubility | Soluble in DMSO | [3][6] |
| Storage | Store at -20°C, desiccated | [1] |
Principle of the Assay: A Mechanistic Overview
The assay's foundation is the specific recognition and cleavage of the peptide backbone by human neutrophil elastase. The enzyme hydrolyzes the amide bond between the C-terminal alanine residue and the p-nitroaniline group.
Upon cleavage, the p-nitroaniline (pNA) is released. In its free form, pNA exhibits a distinct yellow color with a maximum absorbance wavelength (λmax) that is dependent on the solvent polarity and pH.[7] In typical aqueous buffer systems used for elastase assays (pH 7.5-8.0), the absorbance is conveniently monitored at 405-410 nm.[3] The rate of increase in absorbance at this wavelength is directly proportional to the rate of substrate hydrolysis and, consequently, to the activity of the neutrophil elastase under the specified assay conditions.
Caption: Enzymatic cleavage of Boc-Ala-Ala-Pro-Ala-pNA by HNE.
Causality Behind Substrate Design: Why Ala-Ala-Pro-Ala?
Human neutrophil elastase is a serine protease with a well-characterized preference for small, aliphatic amino acid residues—such as Valine (Val), Alanine (Ala), and Isoleucine (Ile)—at the P1 position of its substrates (the residue immediately preceding the cleavage site).[3] The tetrapeptide sequence Ala-Ala-Pro-Ala effectively mimics natural cleavage sites in proteins like elastin. The proline residue at the P2' position is also a common feature in elastase substrates. While substrates with Val at the P1 position (e.g., MeOSuc-Ala-Ala-Pro-Val-pNA) are considered highly specific, the Ala-Ala-Pro-Ala sequence provides a robust and sensitive alternative for measuring HNE activity.[3][8]
Self-Validating Experimental Protocol: A Step-by-Step Guide
This protocol is designed to be a self-validating system, incorporating controls to ensure data integrity. It is adapted from established methodologies for similar chromogenic elastase substrates.[3][9]
Required Materials
-
Boc-Ala-Ala-Pro-Ala-pNA
-
Human Neutrophil Elastase (HNE), purified
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Tris-HCl
-
Sodium Chloride (NaCl)
-
96-well flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 410 nm
-
Calibrated pipettes
Reagent Preparation (A Self-Validating System)
-
Assay Buffer (100 mM Tris-HCl, 500 mM NaCl, pH 7.5):
-
Prepare a solution containing 100 mM Tris-HCl and 500 mM NaCl in deionized water.
-
Adjust the pH to 7.5 at room temperature.
-
Causality: The neutral to slightly alkaline pH is optimal for HNE activity.[3] The high salt concentration (500 mM NaCl) helps to minimize non-specific protein interactions and mimics physiological conditions.
-
-
Substrate Stock Solution (20 mM in DMSO):
-
Dissolve Boc-Ala-Ala-Pro-Ala-pNA in anhydrous DMSO to a final concentration of 20 mM. For example, dissolve 10.97 mg of the substrate (MW 548.59) in 1 mL of DMSO.
-
Store in aliquots at -20°C to avoid repeated freeze-thaw cycles.
-
Causality: Boc-protected peptides often have limited aqueous solubility.[6] DMSO is an effective solvent that is miscible with the aqueous assay buffer. Preparing a concentrated stock solution minimizes the final concentration of organic solvent in the assay, which could otherwise interfere with enzyme activity.
-
-
Enzyme Stock Solution:
-
Reconstitute lyophilized HNE in a slightly acidic buffer (e.g., 50 mM Sodium Acetate, pH 5.5) to maintain stability and prevent autolysis.[3]
-
Determine the protein concentration using a standard protein assay.
-
Store aliquots at -70°C.
-
-
Enzyme Working Solution:
-
On the day of the experiment, dilute the HNE stock solution in Assay Buffer to the desired concentration (e.g., 2-10 nM). The optimal concentration should be determined empirically to ensure a linear rate of reaction for the duration of the assay.
-
Assay Procedure (96-Well Plate Format)
-
Plate Setup: Design the plate layout to include blanks, negative controls, positive controls, and test samples (e.g., inhibitor screening).
-
Blank: Assay Buffer only (to zero the plate reader).
-
Substrate Control (Negative Control): Assay Buffer + Substrate Working Solution (to measure non-enzymatic substrate hydrolysis).
-
Enzyme Control (Positive Control): Assay Buffer + Enzyme Working Solution + Substrate Working Solution.
-
Test Wells: Assay Buffer + Test Compound (e.g., inhibitor) + Enzyme Working Solution + Substrate Working Solution.
-
-
Reaction Assembly:
-
Add the appropriate components (Assay Buffer, test compounds) to the wells. For a total reaction volume of 200 µL:
-
Add 170 µL of Assay Buffer to each well (adjust volume if adding inhibitors).
-
Add 10 µL of Enzyme Working Solution to the appropriate wells. For the Substrate Control wells, add 10 µL of Assay Buffer instead.
-
-
Pre-incubate the plate at a constant temperature (e.g., 25°C or 37°C) for 5-10 minutes to allow temperature equilibration.
-
-
Initiate the Reaction:
-
Initiate the enzymatic reaction by adding 20 µL of the 20 mM Substrate Stock Solution to all wells, bringing the final substrate concentration to 2 mM and the final volume to 200 µL.
-
Mix the contents of the wells gently using a multichannel pipette or a plate shaker.
-
-
Kinetic Measurement:
-
Immediately place the plate in a microplate reader pre-set to the assay temperature.
-
Measure the absorbance at 410 nm every 60 seconds for 15-30 minutes.
-
Caption: Workflow for the HNE chromogenic assay.
Data Analysis and Interpretation
-
Calculate the Rate of Reaction (ΔAbs/min):
-
For each well, plot absorbance (410 nm) versus time (minutes).
-
Identify the linear portion of the curve (the initial velocity phase).
-
Calculate the slope of this linear portion using linear regression. The slope represents the rate of change in absorbance per minute (ΔAbs/min).
-
-
Calculate Enzyme Activity:
-
Use the Beer-Lambert law (A = εcl) to convert the rate of absorbance change to the rate of product formation.[10]
-
The formula is: Activity (µmol/min/mL) = (ΔAbs/min) / (ε × l) Where:
-
ΔAbs/min is the rate of absorbance change from the linear regression.
-
ε (Molar Extinction Coefficient) for p-nitroaniline at 410 nm is 8,800 M⁻¹cm⁻¹ .[3]
-
l (Path Length) is the path length of the sample in the well in cm. For most 96-well plates with a 200 µL volume, this is typically ~0.5 cm, but should be verified for the specific plate and reader used.
-
-
-
Calculate Specific Activity:
-
To determine the specific activity of the enzyme, divide the calculated activity by the concentration of the enzyme in the final reaction volume. Specific Activity (µmol/min/mg) = Activity (µmol/min/mL) / [Enzyme, mg/mL]
-
Applications in Drug Discovery and Clinical Research
-
High-Throughput Screening (HTS): The simplicity and robustness of this colorimetric assay make it highly suitable for HTS campaigns to identify novel inhibitors of neutrophil elastase.[1]
-
Enzyme Kinetics: This substrate can be used to determine key kinetic parameters (Km, Vmax) for HNE and to characterize the mechanism of action of newly identified inhibitors (e.g., competitive, non-competitive).
-
Diagnostic Research: Assays based on this principle can be used to measure elastase activity in biological samples, such as bronchoalveolar lavage fluid, as a biomarker for inflammatory lung diseases.[8]
References
-
Merck Millipore. (n.d.). Elastase, Human Neutrophil CAS 9004-06-2 | 324681. Retrieved from [Link]
-
Chem-Impex International. (n.d.). Boc-Ala-Ala-Pro-Ala-pNA. Retrieved from [Link]
-
BPS Bioscience. (n.d.). Neutrophil Elastase Inhibitor Screening Assay Kit. Retrieved from [Link]
- Stein, R. L., & Strimpler, A. M. (1983). Solution composition dependent variation in extinction coefficients for p-nitroaniline. Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 742(3), 558-564.
-
Elabscience. (n.d.). Neutrophil Elastase (NE) Activity Colorimetric Assay Kit (E-BC-K899-M). Retrieved from [Link]
-
Chem-Impex International. (n.d.). Boc-Ala-Ala-Asp-pNA. Retrieved from [Link]
- Kossodo, S., et al. (2011). Noninvasive In Vivo Quantification of Neutrophil Elastase Activity in Acute Experimental Mouse Lung Injury. PLoS ONE, 6(9), e24105.
-
ResearchGate. (2021, June 8). How to calculate enzyme activity from absorbance? Retrieved from [Link]
-
JoVE. (2025, January 17). Quantifying the Modulation of Elastase Enzyme Activity Through Colorimetric Analysis. Retrieved from [Link]
-
Chem-Impex International. (n.d.). Boc-Ala-Ala-Gly-pNA. Retrieved from [Link]
- J. Chem. Soc. Pak. (1984). Coefficients for p-Nitrophenol. 6(1).
-
ResearchGate. (n.d.). pH-Sensitivity of the extinction coefficients at 410 nm of p-nitroaniline (pNA) and p-nitrophenol (pNP). Retrieved from [Link]
-
ResearchGate. (n.d.). Absorption spectra in 0.1 M Tris, pH = 7.5. Molar extinction.... Retrieved from [Link]
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- 4. BOC-ALA-ALA-PRO-ALA-PNA CAS#: 121570-42-1 [m.chemicalbook.com]
- 5. parchem.com [parchem.com]
- 6. selleckchem.com [selleckchem.com]
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